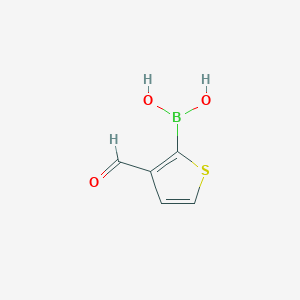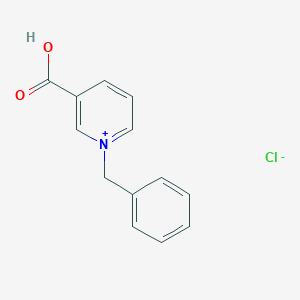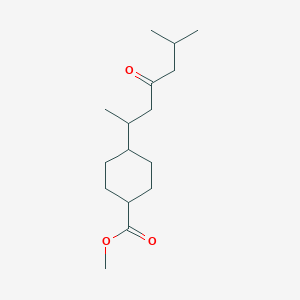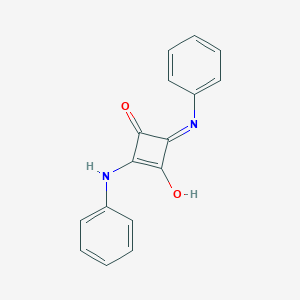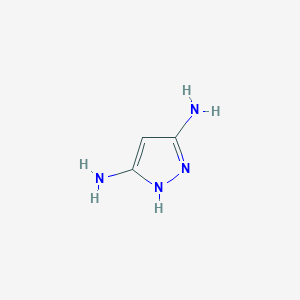
1H-pirazol-3,5-diamina
Descripción general
Descripción
1H-Pyrazole-3,5-diamine (1H-PDA) is an organic compound that is widely used in scientific research due to its versatile properties. 1H-PDA is an amine containing a pyrazole ring with two nitrogen atoms, and it is classified as a diamine. It is a colorless solid at room temperature and is soluble in water, alcohol, and other solvents. 1H-PDA is also known as 1-Pyrazole-3,5-diamine, 3,5-diaminopyrazole, and 3,5-diaminopyrazoline.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
1H-pirazol-3,5-diamina: sirve como precursor en la síntesis de varios compuestos heterocíclicos, particularmente pirazol[3,4-b]piridinas . Estas estructuras son significativas debido a su similitud con las bases púricas como la adenina y la guanina, que son componentes fundamentales del ADN y el ARN. La versatilidad de This compound permite la creación de una amplia gama de sustituyentes, lo que lleva a compuestos con diversas actividades biológicas.
Aplicaciones biomédicas
Los derivados de This compound se han explorado por sus posibles aplicaciones biomédicas . Debido a la diversidad estructural que se puede lograr mediante varias sustituciones, estos compuestos se han utilizado para dirigirse a una amplia gama de objetivos biológicos. Esto incluye el desarrollo de nuevos fármacos con posibles efectos terapéuticos contra diversas enfermedades.
Inhibición de quinasas
This compound: derivados están siendo investigados como inhibidores de quinasas . Las quinasas son enzimas que desempeñan un papel crucial en la transducción de señales y están involucradas en el control de la actividad de otras proteínas. Los inhibidores que pueden modular la actividad de las quinasas son valiosos en el tratamiento de enfermedades como el cáncer, donde la función anormal de las quinasas es una ocurrencia común.
Desarrollo de inhibidores de pan-CDK
Los compuestos derivados de This compound son parte de la investigación en curso para desarrollar inhibidores de pan-CDK . Las CDK (cinasas dependientes de ciclinas) son importantes en la regulación del ciclo celular, y sus inhibidores se utilizan para tratar varios tumores, incluida la leucemia, el melanoma y el cáncer de mama.
Mecanismo De Acción
Target of Action
1H-Pyrazole-3,5-diamine is a derivative of pyrazole, which is known to interact with several targets. The primary targets of pyrazole include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of the target, or as agonists, enhancing the activity . The specific interaction between 1H-pyrazole-3,5-diamine and its targets may depend on the structural features of the compound and the target.
Biochemical Pathways
Given its targets, it can be inferred that it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these interactions could include changes in hormone levels, metabolic rates, and cellular responses.
Pharmacokinetics
It is known that pyrazole derivatives generally have good bioavailability . The specific ADME properties of 1H-pyrazole-3,5-diamine would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
The molecular and cellular effects of 1H-pyrazole-3,5-diamine’s action would depend on its specific interactions with its targets. For instance, if it acts as an inhibitor of Alcohol dehydrogenase 1C, it could potentially reduce the rate of alcohol metabolism, leading to increased blood alcohol levels . If it interacts with estrogen receptors, it could influence hormone signaling and potentially affect processes such as cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 1H-pyrazole-3,5-diamine can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Some pyrazole derivatives have been identified as novel anti-biofilm agents, suggesting that 1H-pyrazole-3,5-diamine may also have potential effects on various types of cells and cellular processes
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and thus their interactions at the molecular level
Propiedades
IUPAC Name |
1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBJPZIDRELDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430696 | |
| Record name | 1H-pyrazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-33-0 | |
| Record name | 1H-pyrazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diamino-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research focuses primarily on the synthetic routes and antibacterial activity of various derivatives of 1H-pyrazole-3,5-diamine. While the exact mechanism of action isn't fully elucidated in these studies, some insights are provided:
- MurB Inhibition: Bis(pyrazolo[1,5-a]pyrimidines) synthesized from 1H-pyrazole-3,5-diamine demonstrated promising MurB inhibitory activity []. MurB is an essential enzyme in bacterial cell wall biosynthesis, and its inhibition disrupts cell wall formation, leading to bacterial death.
- CDK Inhibition: Some 1H-benzimidazol-2-yl-1H-pyrazole-3,5-diamines showed modest inhibitory activity toward cyclin-dependent kinase 2/cyclin E []. CDKs play a crucial role in cell cycle regulation, and their inhibition can disrupt uncontrolled cell growth, as seen in cancer.
ANone: The provided research primarily focuses on synthesizing and evaluating the biological activity of 1H-pyrazole-3,5-diamine derivatives, and it does not delve into the parent compound's material compatibility or stability. This information would necessitate dedicated studies.
ANone: The provided research does not highlight any catalytic properties of 1H-pyrazole-3,5-diamine. Its primary use, as presented in the papers, is as a building block for synthesizing diverse heterocyclic compounds with potential biological activities.
ANone: While the studies mention using SwissADME to predict the drug-likeness of some synthesized derivatives [, ], they do not provide details on specific computational modeling studies or QSAR models for 1H-pyrazole-3,5-diamine or its derivatives.
ANone: Several studies highlight clear SAR trends for 1H-pyrazole-3,5-diamine derivatives:
- Antibacterial Activity:
- Antioxidant Activity:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







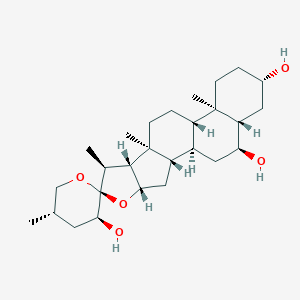
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
